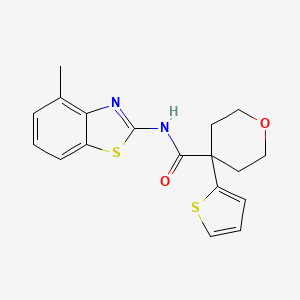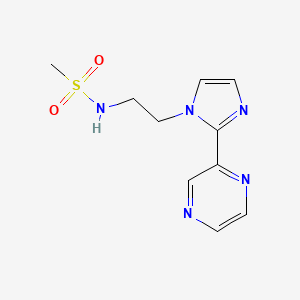
N-(4-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide (MBTOC) is a compound that belongs to the class of benzothiazole derivatives. It has drawn attention in scientific research due to its potential applications in the field of medicine. MBTOC has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-(4-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide is a compound that can be synthesized through various chemical reactions involving biphenyl benzothiazole carboxamides and thiophene derivatives. Research into the synthesis and reactivity of related benzothiazole and thiophene compounds has shown that these chemicals can undergo various reactions to produce a wide range of derivatives with potential pharmaceutical applications. For instance, benzothiazole derivatives have been synthesized and evaluated for their diuretic activity, showing promising results in vivo. Similarly, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to create a variety of nitrogen-containing heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives (Yar, Ansari, 2009; Mohareb et al., 2004).
Antimicrobial and Antitumor Activity
Research into related benzothiazole and thiophene compounds has revealed antimicrobial and antitumor properties. For example, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and shown to possess significant antimicrobial activity against a range of bacterial and fungal species. Additionally, some benzothiazole derivatives have demonstrated antitumor activity, with specific compounds showing significant inhibition of in vitro growth of human tumor cells (Incerti et al., 2017; Ostapiuk et al., 2017).
Electrochemical Synthesis and Characterization
The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides has been explored, offering a metal- and reagent-free method for creating these compounds. This process highlights the versatility of thioamide-based compounds in synthesizing heterocyclic structures with potential applications in pharmaceuticals and organic materials. Such methods underscore the chemical diversity and applicability of benzothiazole and thiophene compounds in creating valuable heterocycles through environmentally friendly processes (Qian et al., 2017).
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-4-2-5-13-15(12)19-17(24-13)20-16(21)18(7-9-22-10-8-18)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDRCJUQFNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)
![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)






